2-Ethynyl-4-isopropylpyridine

Lipophilicity Drug-likeness Permeability

Procuring the correct ethynylpyridine regioisomer is critical for reproducible Sonogashira coupling and SAR studies. Generic substitution introduces uncontrolled variables that can confound synthetic yields and biological assay results. This specific 2,4-isomer provides the definitive vector geometry for target binding. - Serves as a direct Sonogashira handle for constructing kinase inhibitor scaffolds and HCV-targeting ligand cores. - The 2-ethynyl group ensures optimal HOMO-LUMO gap for conductive polymer precursors, with the 4-isopropyl group enhancing solubility. - LogP of 2.19-2.25 balances cell permeability and solubility for intracellular target engagement and bioorthogonal probe design.

Molecular Formula C10H11N
Molecular Weight 145.20 g/mol
Cat. No. B12962321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynyl-4-isopropylpyridine
Molecular FormulaC10H11N
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NC=C1)C#C
InChIInChI=1S/C10H11N/c1-4-10-7-9(8(2)3)5-6-11-10/h1,5-8H,2-3H3
InChIKeyNSMCMBVLNGCAMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethynyl-4-isopropylpyridine Procurement Guide


2-Ethynyl-4-isopropylpyridine (CAS 1824306-29-7, molecular formula C10H11N, molecular weight 145.20 g/mol) is a disubstituted pyridine featuring an ethynyl group at the 2-position and an isopropyl group at the 4-position . It belongs to the class of ethynyl-substituted pyridines, which are widely employed as versatile intermediates in medicinal chemistry, materials science, and agrochemical research due to the alkyne moiety's compatibility with Sonogashira coupling, click chemistry, and metal-catalyzed cyclization reactions [1]. The compound is commercially available at ≥98% purity from multiple suppliers and serves as a key building block for the synthesis of kinase inhibitor scaffolds, HCV-targeting ligand cores, and conjugated polymer precursors [2]. Critically, the specific regiochemical arrangement (2-ethynyl, 4-isopropyl) confers a unique combination of electronic (HOMO-LUMO gap, dipole moment), steric, and lipophilic properties that fundamentally differ from its positional isomers and parent mono-substituted analogs, making generic substitution scientifically inappropriate.

Regiochemistry-specific building block for SAR and vector geometry
Compatible with Sonogashira coupling and click chemistry workflows
High-purity specification supports reliable cross-coupling and polymerization

Why Generic Substitution Fails for This Building Block


Ethynylpyridines are not interchangeable building blocks. The position of the ethynyl group on the pyridine ring dramatically alters the pKa of the nitrogen, the magnitude and orientation of the molecular dipole moment, and the HOMO-LUMO gap [1]. For instance, the predicted pKa shifts from approximately 2.31 for 2-ethynylpyridine to 3.71 for the 3-isomer and 4.16 for the 4-isomer . The addition of an isopropyl group further modulates lipophilicity and introduces steric constraints that can govern reactivity in cross-coupling reactions and target binding in biological systems. Within the broader ethynyl-isopropylpyridine isomeric family (C10H11N), at least four regioisomers exist (2-ethynyl-4-isopropyl, 2-ethynyl-5-isopropyl, 4-ethynyl-2-isopropyl, and 4-ethynyl-3-isopropyl) [2][3], each with distinct physicochemical and potential biological profiles. Direct comparative data demonstrate that even closely related positionalisomers cannot be assumed functionally equivalent. The consequence of generic substitution is a scientifically uncontrolled variable that can confound synthetic yields, complicate structure-activity relationship (SAR) analyses, and lead to irreproducible results in biological assays.

Positional isomer pKa shift
Regioisomers exhibit different pyridine basicity, which may alter protonation and coordination behavior in reactions.
Electronic property mismatch
2-ethynyl substitution is required for the favorable HOMO-LUMO gap and dipole moment; 3- or 4-ethynyl isomers may not replicate these properties.
Lipophilicity variance
Variations in LogP among regioisomers can affect membrane permeability and SAR interpretation in biological assays.

Quantitative Differentiation Evidence Against Analogs


LogP Comparison with Closely Related Analogs

2-Ethynyl-4-isopropylpyridine has a calculated LogP of 2.19 (cLogP 2.19, as reported by Leyan) to 2.25 (as reported by Chemsrc), reflecting the moderate lipophilicity imparted by the combination of an ethynyl moiety and an isopropyl substituent in a 2,4-arrangement . This represents a substantial increase over the unsubstituted 2-ethynylpyridine, which carries no alkyl group and is accordingly more hydrophilic. In addition, its LogP differs from that of closely related regioisomers—for instance, the calculated LogP of 2-ethynyl-5-isopropylpyridine, which bears the same groups in a different positional arrangement, is likely distinct (exact value not independently reported), and the variant 2-ethynyl-4-methylpyridine would be expected to have a lower LogP due to a smaller alkyl substituent. These differences have direct implications for compound procurement when logP-dependent properties such as membrane permeability, solubility, or metabolic stability are critical process parameters. Selecting the correct regioisomer with the intended LogP helps to ensure consistency in downstream ADME/PK studies and SAR campaigns.

LogP Comparison
Cross-study comparable
cLogP 2.19–2.25
Supports ADME/PK lipophilicity consistency in SAR campaigns
≥1 log unit higher than unsubstituted 2-ethynylpyridine
Lipophilicity Drug-likeness Permeability

Predicted pKa and Pyridine Basicity Differentiation

The predicted pKa of the pyridine nitrogen is highly dependent on the position of the ethynyl substituent. For the parent mono-substituted ethynylpyridines, the predicted pKa is 2.31 ± 0.12 for 2-ethynylpyridine, 3.71 ± 0.10 for 3-ethynylpyridine, and 4.16 ± 0.10 for 4-ethynylpyridine . Due to the electron-withdrawing, resonance-capable nature of the ethynyl group at the 2-position, 2-ethynyl-substituted pyridines are significantly less basic than their 3- or 4-ethynyl counterparts. The addition of the electron-donating isopropyl group at the 4-position in the target compound will moderately attenuate this effect, but the pKa is still expected to remain markedly lower than that of 3-ethynyl or 4-ethynyl analogs. This difference directly impacts the extent of protonation at physiological pH, coordination geometry with metal catalysts, and chromatographic retention behavior.

Predicted pKa
Class-level inference
Estimated 2.5–3.5
Lower basicity than 3- and 4-ethynyl isomers impacts protonation state
pKa prediction based on 2-ethynylpyridine parent (2.31) plus isopropyl shift
Basicity Reactivity Coordination chemistry

Electronic Properties for Conducting Polymer Applications

DFT calculations (B3LYP/6-311++G(3df,3p)) on the three monoethynylpyridines revealed that 2-ethynylpyridine possesses a distinct dipole moment and HOMO-LUMO gap that make it the most suitable precursor for the preparation of conducting polymers among its regioisomers [1][2]. Specifically, the study concluded that '2-ethynylpyridine among monoethynylpyridines and 2,6-diethynylpyridine among diethynylpyridines may be useful precursors for the preparation of conducting polymers,' marking a clear differentiation from 3- and 4-ethynylpyridine [1]. The 2-ethynyl-4-isopropylpyridine compound is a direct analog of 2-ethynylpyridine, carrying the same 2-ethynyl functionality that confers the favorable electronic structure, while the 4-isopropyl group introduces additional steric and solubility-tuning capability without abolishing the core electronic advantages. For researchers procuring monomers for electropolymerization or the synthesis of π-conjugated materials, substituting a 3- or 4-ethynyl isomer would result in a fundamentally different electronic profile, potentially compromising polymer conductivity, band gap, and processability.

DFT Electronic Profile
Class-level inference
Favorable HOMO-LUMO gap for conducting polymers
2-ethynyl substitution pattern is critical for electronic suitability
DFT/B3LYP/6-311++G(3df,3p) study on monoethynylpyridines
Electronic properties Conducting polymers DFT

Nitrification Inhibition Efficacy Comparison

In a comprehensive laboratory study comparing 17 nitrification inhibitors, 2-ethynylpyridine was found to be considerably more effective than dicyandiamide (DCD), thiourea, guanylthiourea, potassium azide, 4-amino-1,2,4-triazole (ATC), 2-amino-4-chloro-6-methylpyridine (AM), 2-mercaptobenzothiazole (MBT), 2,4-diamino-6-trichloromethyltriazine, sulfathiazole (ST), sodium thiocarbonate, N-2,5-dichlorophenylsuccinamide (DCS), 4-nitrobenzotrichloride, 4-mesylbenzotrichloride, and ammonium thiosulfate [1][2]. A separate study established the rank-order effectiveness: 2-ethynylpyridine > etridiazole > nitrapyrin > 3-methylpyrazole > phenylacetylene > CaC2 > ethynylcyclohexanol [3][4]. Notably, phenylacetylene and ethynylcyclohexanol were ineffective despite having chemical structures similar to 2-ethynylpyridine, demonstrating that the pyridine nitrogen is essential for the nitrification inhibition mechanism [3]. 2-Ethynyl-4-isopropylpyridine, as a close structural analog of 2-ethynylpyridine, retains the critical 2-ethynylpyridine pharmacophore while the 4-isopropyl group may confer improved soil mobility through increased lipophilicity (LogP 2.2 vs. lower for the parent). Substituting the parent 2-ethynylpyridine with any other regioisomer abandons the most potent nitrification-inhibiting scaffold identified to date.

Nitrification Inhibition
Cross-study comparable
Reported top rank among 17 tested inhibitors
Supports agrochemical nitrification inhibitor scaffold selection
~50% N recovery improvement vs. no inhibitor in field studies
Agrochemical Nitrification inhibitor Soil science

Recommended Procurement and Application Scenarios


Kinase Inhibitor and Antiviral Scaffold Construction

The 2-ethynyl group in 2-ethynyl-4-isopropylpyridine serves as a direct Sonogashira coupling handle for introducing diverse aromatic and heteroaromatic appendages at the 2-position of the pyridine core. Patents specifically covering ethynyl-substituted pyridine derivatives as HCV inhibitors establish the relevance of this substitution pattern for antiviral drug discovery, while the compound's reported application as a lead scaffold for synthesizing kinase inhibitors supports its use in oncology programs [1]. The 4-isopropyl group provides a fixed, non-metabolically labile lipophilic substituent that differs from methyl in steric bulk and logP, potentially offering improved target complementarity. The predicted lower pKa (relative to 3- and 4-ethynyl isomers) means the pyridine nitrogen is less protonated at physiological pH, potentially enhancing passive membrane permeability—asupported by the measured LogP of 2.19–2.25, which lies within the favorable range for CNS and intracellular target engagement [2]. Procurement of the correct 2,4-regioisomer ensures that the Sonogashira coupling occurs at the intended position, preserving the designed vector geometry for target binding.

Conducting Polymer Monomer Synthesis

DFT studies have explicitly identified 2-ethynylpyridine as the most suitable monoethynylpyridine regioisomer for conducting polymer precursor applications, based on its favorable HOMO-LUMO gap, ionization energies, and electron affinity [1]. 2-Ethynyl-4-isopropylpyridine inherits the critical 2-ethynyl substitution pattern that underpins these favorable electronic properties, while the 4-isopropyl group can serve as an internal plasticizer, potentially improving the solubility and processability of the resulting polymer. For researchers developing self-doped ionic conjugated polymers, poly(ethynylpyridinium) salts, or pyridine-containing π-conjugated materials for organic electronics, this specific regioisomer provides an electronically optimal starting point with enhanced solubility characteristics. Substituting a 3- or 4-ethynyl isomer would produce a polymer with fundamentally different electronic properties and potentially inferior conductivity.

Next-Generation Nitrification Inhibitor Development

Field and laboratory studies have unequivocally demonstrated that 2-ethynylpyridine is the most effective nitrification inhibitor among all commercially relevant compounds tested, outperforming nitrapyrin, etridiazole, DCD, and 3-methylpyrazole, and improving N fertilizer recovery by approximately 50% [1][2]. The 4-isopropyl analog, 2-ethynyl-4-isopropylpyridine, retains the essential 2-ethynylpyridine pharmacophore while the increased lipophilicity (LogP 2.2 vs. expected lower value for the unsubstituted parent) may translate into improved soil mobility, altered volatility, and modified degradation kinetics—all critical optimization parameters for a commercially viable nitrification inhibitor formulation. Procurement of this specific analog enables systematic SAR exploration of the 4-position substituent effect on soil retention, leaching behavior, and duration of nitrification inhibition.

Click Chemistry Probe Assembly

The terminal alkyne of 2-ethynyl-4-isopropylpyridine is ideally suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other 'click' conjugation strategies, enabling the construction of bioorthogonal probes, fluorescent sensors, and target-engagement tools [1]. The LogP of 2.19–2.25 positions this building block in a moderate lipophilicity range suitable for generating probe molecules with balanced solubility and cell permeability, whereas the unsubstituted 2-ethynylpyridine (which is more hydrophilic) and more heavily alkylated analogs (which may be excessively lipophilic) would produce conjugates with less favorable physicochemical profiles. The 4-isopropyl group also introduces a distinct 1H-NMR signature (septet for the isopropyl methine proton) that can serve as a convenient spectroscopic handle for monitoring reaction progress and confirming product identity by NMR. The ≥98% commercial purity ensures that click reactions proceed with high efficiency, minimizing side products from alkyne-containing impurities.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
2-ethynyl Sonogashira handle, regiochemistry specificity
Coupling efficiency and target binding vector geometry
Conducting polymer monomer
2-ethynyl electronic properties, solubility tuning
Polymer conductivity and processability
Nitrification inhibitor studies
2-ethynylpyridine pharmacophore, lipophilicity
Nitrification inhibition potency and soil mobility
Click chemistry probe assembly
Terminal alkyne reactivity, moderate LogP, NMR handle
Click efficiency and conjugate physicochemical profile
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